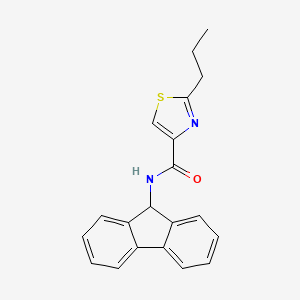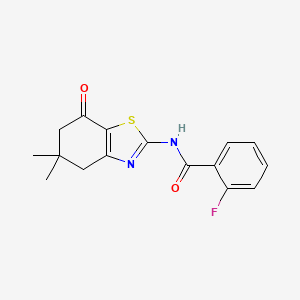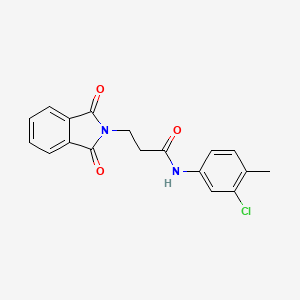![molecular formula C18H17F2N5O2S B5685240 N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B5685240.png)
N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a difluoromethoxy group, a tetrazole ring, and a sulfanyl acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the introduction of the difluoromethoxy group to a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using difluoromethylating agents.
Tetrazole Ring Formation: The tetrazole ring can be synthesized through cycloaddition reactions involving azides and nitriles.
Thioether Formation: The sulfanyl group is introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group.
Acetamide Formation: The final step involves the formation of the acetamide moiety through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrazole ring can mimic the structure of natural substrates or inhibitors. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide
- **2-(Difluoromethoxy)phenyl isothiocyanate
Uniqueness
N-[2-(difluoromethoxy)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its stability and lipophilicity, while the tetrazole ring provides strong binding interactions with biological targets. The sulfanyl group adds versatility in redox chemistry, making this compound a valuable tool in various research applications.
Propriétés
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2S/c1-11-7-8-13(9-12(11)2)25-18(22-23-24-25)28-10-16(26)21-14-5-3-4-6-15(14)27-17(19)20/h3-9,17H,10H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSWHAQZDZJAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)

![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-(3-methyl-3-phenylpiperidin-1-yl)methanone](/img/structure/B5685182.png)
![3-[(3R,4S)-1-[(6-chloropyridin-3-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5685187.png)
![2-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-2-yl]oxy}propanamide](/img/structure/B5685190.png)

![1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-3-azetidinol](/img/structure/B5685201.png)

![5-[2-chloro-5-(trifluoromethoxy)phenyl]-N-cyclopropyl-2-furamide](/img/structure/B5685225.png)
![2-[5-[1-(2-fluorophenyl)cyclopropyl]-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5685227.png)

![[5-[[2,3-Dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]methyl]imidazo[2,1-b][1,3]thiazol-6-yl]-piperidin-1-ylmethanone](/img/structure/B5685236.png)


